molecular formula C11H11NO2 B1294304 N-Propylphthalimide CAS No. 5323-50-2

N-Propylphthalimide

Cat. No. B1294304
CAS RN: 5323-50-2
M. Wt: 189.21 g/mol
InChI Key: RLARUBPTQYKZKA-UHFFFAOYSA-N
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Description

N-Propylphthalimide is a derivative of phthalimide, which is a compound characterized by the presence of a phthalimide group. This group is a cyclic imide, a functional group consisting of two acyl groups bound to nitrogen. The N-propyl variant indicates that a propyl group is attached to the nitrogen atom of the phthalimide group. This modification can influence the physical, chemical, and reactivity properties of the molecule.

Synthesis Analysis

The synthesis of N-propylphthalimide and its derivatives has been explored in various studies. For instance, N-propylphthalimide-substituted Ag(I) and Ru(II) N-heterocyclic carbene complexes were synthesized from imidazolium salts and Ag2O in dichloromethane at room temperature, followed by a transmetallation method to prepare the Ru(II) complexes . Another study reported the synthesis of N-(1,3-diisocyanato-1-propyl)phthalimide from glutamic acid through a series of intermediates and a Curtius rearrangement . These synthetic routes demonstrate the versatility of N-propylphthalimide derivatives in forming complex structures.

Molecular Structure Analysis

The molecular structure of N-propylphthalimide derivatives can be complex, as seen in the synthesis of various metal complexes. For example, the N-propylphthalimide-substituted Ag(I) and Ru(II) complexes were characterized by spectroscopic techniques, indicating the successful incorporation of the N-propylphthalimide moiety into the metal complexes . The structural characterization of these complexes is crucial for understanding their reactivity and potential applications.

Chemical Reactions Analysis

N-Propylphthalimide and its derivatives participate in a range of chemical reactions. The aforementioned Ag(I) and Ru(II) complexes with N-propylphthalimide substitution were analyzed as catalysts for the transfer hydrogenation of ketones, exhibiting activity in this reaction . This demonstrates the potential of N-propylphthalimide derivatives in catalysis. Additionally, the base-catalyzed Lossen rearrangement and acid-catalyzed Beckmann rearrangement with N-(arylsulfonyloxy)phthalimides have been studied, showing the reactivity of phthalimide derivatives under different conditions .

Physical and Chemical Properties Analysis

The physical and chemical properties of N-propylphthalimide derivatives are influenced by their molecular structure. For example, polyimides derived from N-propylphthalimide-related monomers exhibited high molecular weight, high glass transition temperatures, and enhanced thermal stabilities . These properties are essential for the application of these materials in high-performance areas. The solubility and crystallinity of these polymers were also investigated, showing that the presence of the phthalimide group can significantly affect these properties .

Scientific Research Applications

Enzyme Inhibition and Metal Chelation

N-Propylphthalimide shows promising results in the field of enzyme inhibition. A study synthesized novel N-propylphthalimide-substituted compounds, which demonstrated efficient inhibition profiles against acetylcholinesterase and human carbonic anhydrase enzymes. These findings suggest potential applications in treating diseases involving these enzymes (Sarı, Aktaş, Taslimi, Gök, & Gulcin, 2018).

Photophysical Properties

The photophysical properties of N-Propylphthalimide have been studied, showing that changes in solvent properties, like protic nature and polarity, can result in higher fluorescence yields. This research opens up avenues for its use in fluorescence-based applications (Almeida, Toscano, Santos, Politi, Neumann, & Berci Fo, 1991).

Catalysis in Organic Reactions

N-Propylphthalimide-substituted Ag(I)–N-heterocyclic carbene and Ru(II)–N-heterocyclic carbene complexes show significant activity in the transfer hydrogenation of ketones. This research highlights its potential as a catalyst in organic synthesis processes (Aktaş & Gök, 2014).

Thermal Stabilization of Polymers

N-Propylphthalimide derivatives have been explored as thermal stabilizers for rigid poly(vinyl chloride), showing greater stabilizing efficiencies compared to some conventional thermal stabilizers. This study proposes a mechanism for the stabilizing action of these derivatives (Mohamed, Sabaa, Oraby, & Yassin, 2002).

Safety And Hazards

According to the safety data sheet, N-Propylphthalimide should be handled with personal protective equipment to avoid dust formation and inhalation of vapors, mist, or gas . In case of skin or eye contact, it is advised to wash off with soap and plenty of water . If swallowed, rinse mouth with water and consult a physician .

properties

IUPAC Name

2-propylisoindole-1,3-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11NO2/c1-2-7-12-10(13)8-5-3-4-6-9(8)11(12)14/h3-6H,2,7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RLARUBPTQYKZKA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C(=O)C2=CC=CC=C2C1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70201325
Record name Phthalimide, N-propyl-
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Molecular Weight

189.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-Propylphthalimide

CAS RN

5323-50-2
Record name 2-Propyl-1H-isoindole-1,3(2H)-dione
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=5323-50-2
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Record name Phthalimide, N-propyl-
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Record name 5323-50-2
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Record name Phthalimide, N-propyl-
Source EPA DSSTox
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Record name N-propylphthalimide
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Record name N-Propylphthalimide
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Synthesis routes and methods

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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
148
Citations
Y Sarı, A Aktaş, P Taslimi, Y Gök… - Journal of Biochemical …, 2018 - Wiley Online Library
… The aim of this paper is to design and synthesize some novel N-propylphthalimide-substituted and 4-vinylbenzyl-substituted NHC precursors and to evaluate their metal chelating, …
Number of citations: 68 onlinelibrary.wiley.com
M Ribeiro da Silva, C Santos, M Monte… - Journal of thermal …, 2006 - akjournals.com
… Phthalimide of 99.80% purity, obtained commercially from Aldrich Chemical Co., N-ethylphthalimide and N-propylphthalimide purchased from Lancaster Synthesis, both with a purity of …
Number of citations: 33 akjournals.com
H Erdoğan, A Aktaş, Y Gök, Y Sarı - Transition Metal Chemistry, 2018 - Springer
… This paper reports the synthesis of N-propylphthalimide-substituted bis-(NHC)PdX 2 complexes (NHC = N-heterocyclic carbene), and their catalytic activity in direct arylation reactions. …
Number of citations: 27 link.springer.com
A Aktaş, Y Gök - Catalysis Letters, 2015 - Springer
… N-propylphthalimide substituted Ag(I)–N-heterocyclic carbene (NHC) complexes and N-propylphthalimide … This study deals with the synthesis of N-propylphthalimide substituted Ag(I)-N-…
Number of citations: 26 link.springer.com
FCL Almeida, VG Toscano, O dos Santos… - … of Photochemistry and …, 1991 - Elsevier
… N-propylphthalimide 5 X 10m5 M in ethanol as a function of water molar fraction (X,) at 23 “C. a,,= 295 nm. TABLE 2 Absorption and emission spectral properties of N-propylphthalimide …
Number of citations: 19 www.sciencedirect.com
ZG Le, ZC Chen, Y Hu, QG Zheng - Synthesis, 2004 - thieme-connect.com
N-Alkylation of heterocyclic compounds bearing an acidic hydrogen atom attached to nitrogen with alkyl halides is accomplished in ionic liquids ([bmim] BF 4= 1-butyl-3-…
Number of citations: 72 www.thieme-connect.com
S Daşgın, Y Gök, DB Celepci, P Taslimi, M Izmirli… - Journal of Molecular …, 2021 - Elsevier
… All novel N-propylphthalimide-substituted PEPPSI … of Pd(II)NHC complexes bearing N-propylphthalimide group. The … properties of the N-propylphthalimide-substituted PEPPSI type of …
Number of citations: 37 www.sciencedirect.com
JD Coyle, GL Newport, A Harriman - Journal of the Chemical Society …, 1978 - pubs.rsc.org
… phthalimides (la-g) phosphoresce quite strongly at 77 K, and the data are given in Table 2 together with those for amides (2a and b) and for N-propylphthalimide. The wavelength of …
Number of citations: 51 pubs.rsc.org
JH Choi, JS Park, MH Kim, HY Lee… - Coloration …, 2007 - Wiley Online Library
A set of azo dyes has been synthesised using N‐substituted phthalimides as diazo components. 3,5‐Dibromo‐N‐substituted‐phthalimidylazo derivatives were cyanated by …
Number of citations: 17 onlinelibrary.wiley.com
WH Rastetter, DM Spero, J Adams… - The Journal of …, 1982 - ACS Publications
General Methods. NMR spectra were obtained on a Varían T-60 (60 MHz), Perkin-Elmer R-24B (60 MHz), or Bruker WM-250 (250 MHz) NMR spectrometer. Chemical shifts are reported …
Number of citations: 13 pubs.acs.org

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